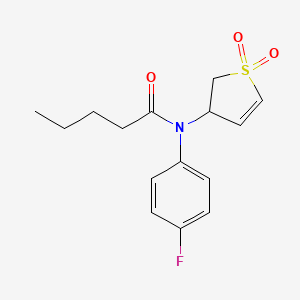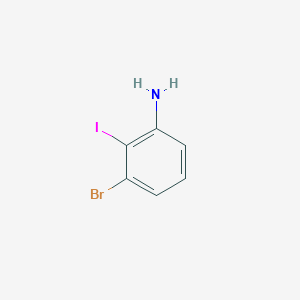
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Anticancer and Antituberculosis Potential
A study highlights the synthesis of derivatives similar to the mentioned compound, showing significant in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity against Mycobacterium tuberculosis. This suggests these compounds' potential in developing treatments for both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition and Therapeutic Applications
Another study involves the synthesis of derivatives that showed considerable inhibitory activity against the α-glucosidase enzyme, suggesting potential therapeutic applications in treating diseases like diabetes (Abbasi et al., 2019). Furthermore, compounds were evaluated for hemolytic and cytotoxic profiles, indicating their potential safety and efficacy as medications.
Apoptosis Inducing Ability and Tubulin Polymerization Inhibition
Derivatives were designed, synthesized, and screened for cytotoxic activity against various cancer cell lines, showing promising results in inducing apoptosis and inhibiting tubulin polymerization, highlighting a potential mechanism for anticancer activity (Manasa et al., 2020).
Antimicrobial Activity
New derivatives demonstrated good antimicrobial activity against tested pathogenic bacterial and fungal strains, suggesting their potential as novel antimicrobial agents (Mallesha & Mohana, 2014).
Alzheimer's Disease Therapeutic Agents
A series of multifunctional amides synthesized from a related compound showed moderate enzyme inhibitory potentials against enzymes like acetyl and butyrylcholinesterase, indicating their potential in developing new drugs against Alzheimer's disease (Hassan et al., 2018).
特性
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-(1-cyclopropylsulfonylazetidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN3O3S/c18-15-3-1-2-4-16(15)19-7-9-20(10-8-19)17(22)13-11-21(12-13)25(23,24)14-5-6-14/h1-4,13-14H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXHGEBNUMIFKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CC(C2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Chlorophenyl)piperazin-1-yl)(1-(cyclopropylsulfonyl)azetidin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

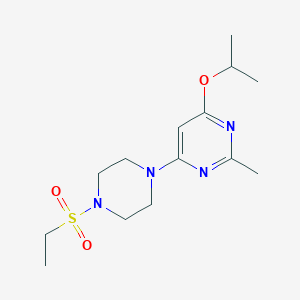
![5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2577980.png)
![1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2577982.png)
![(E)-4-(Dimethylamino)-N-[1-(2-methoxypyridin-4-yl)cyclopropyl]but-2-enamide](/img/structure/B2577983.png)
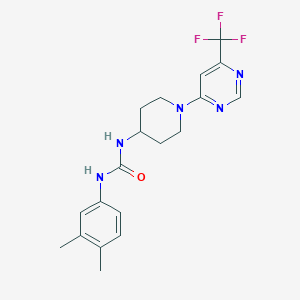
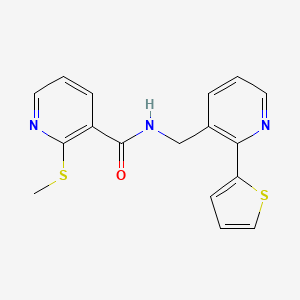

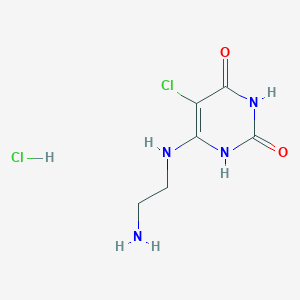
![N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2577989.png)

![5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]-2-phenyl-3H-pyrazol-3-ol](/img/structure/B2577992.png)

